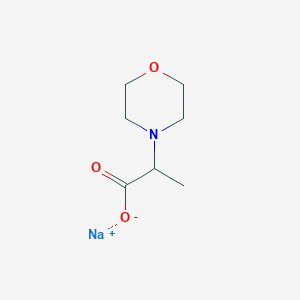
Sodium 2-(morpholin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, propanol, from propanoic acid has been done . The synthesis involved two steps: esterification of propanoic acid and methanol in the presence of a sulfuric acid catalyst with a mole ratio of 4:3 to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .Aplicaciones Científicas De Investigación
Water-Soluble Photoinitiators
Sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate (MBS) is a novel water-soluble photoinitiator developed for acrylic photopolymerization type resist systems. Its synthesis, aimed at creating environmentally friendly, completely water-soluble resist systems, has shown high sensitivity and solubility in water. This development offers a significant advantage for the photoresist industry by eliminating the need for organic solvents or alkaline developers (K. Kojima et al., 1998).
Crystal Growth and Non-linear Optical Properties
Research into the crystal growth of morpholinium 4-hydroxybenzoate (M4HB) has uncovered its potential in non-linear optical applications. This salt, when crystallized under specific conditions, exhibits second harmonic generation (SHG), a desirable property for optical materials. However, solubility modifications that involve water result in the loss of SHG activity, highlighting the delicate balance between solubility and functional properties in material synthesis (G. S. Bahra et al., 2001).
Synthetic Chemistry Applications
Sodium salts of certain thiazolines and thiazolidines, involving morpholine in their synthesis, demonstrate the versatility of morpholine derivatives in synthetic chemistry. These compounds, through their reactions and transformations, have shown potential for further chemical applications, including phosphorylation reactions (A. Pudovik et al., 1990).
Photodynamic Therapy Agents
Morpholine derivatives, specifically phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, have been explored as potential agents for photodynamic therapy. These compounds exhibit promising singlet oxygen production and cytotoxic activities in vitro, highlighting their potential in cancer treatment applications (M. Kucińska et al., 2015).
Electrochemical Applications
Research into sodium-ion batteries has identified sodium manganese hexacyanomanganate (Na2MnII[MnII(CN)6]) as a promising positive electrode material. This open-framework crystal structure material demonstrates high discharge capacity and excellent capacity retention, contributing to the advancement of sodium-ion battery technology (Hyun‐Wook Lee et al., 2014).
Green Production of Morpholine
Bipolar membrane electrodialysis has been applied to produce morpholine in an environmentally friendly manner from morpholine sulfate. This method showcases high current efficiency, low energy consumption, and reduced process costs, marking a significant step towards sustainable chemical production (Chenxiao Jiang et al., 2013).
Propiedades
IUPAC Name |
sodium;2-morpholin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.Na/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMVROKDUHAHRF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])N1CCOCC1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

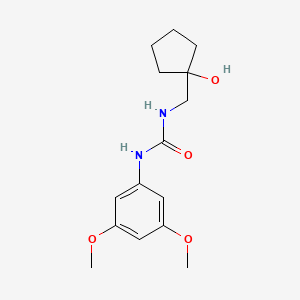
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)
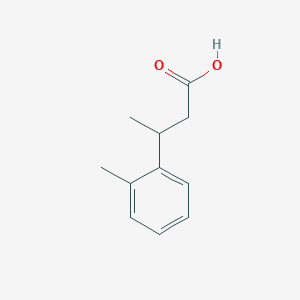
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2768180.png)
![Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2768181.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2768182.png)
![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)
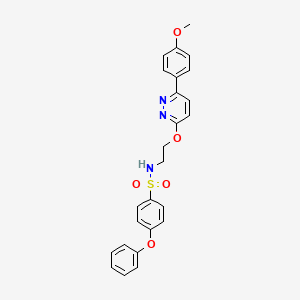
![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)
![N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2768192.png)
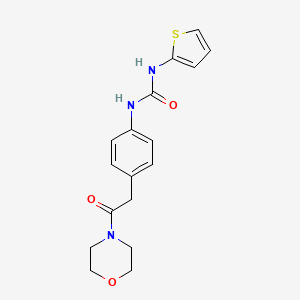
![6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2768195.png)